1-Bromo-2,3-dichlorobenzene-d3

説明

Contextualizing 1-Bromo-2,3-dichlorobenzene-d3 within Deuterated Aromatic Compound Research

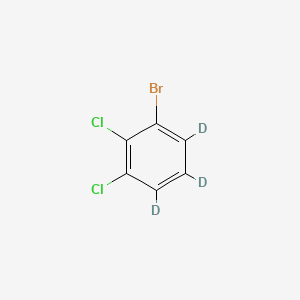

This compound is a deuterated, halogenated aromatic compound. cymitquimica.commedchemexpress.com Its structure consists of a benzene ring substituted with one bromine atom, two chlorine atoms, and three deuterium atoms. The non-deuterated form, 1-Bromo-2,3-dichlorobenzene, is used as a building block in the synthesis of other chemicals, such as inhibitors for certain enzymes. scbt.comguidechem.com

The deuterated variant, this compound, is primarily valuable as an isotopically labeled research compound. cymitquimica.com Specifically, it serves as an internal standard for the quantitative analysis of its non-deuterated counterpart and other related halogenated aromatic compounds. wikipedia.orgclearsynth.com These types of pollutants are often found at trace levels in environmental samples, and accurate quantification is essential for monitoring and risk assessment. gcms.cznih.gov

The use of this compound in analytical methods, such as gas chromatography-mass spectrometry (GC-MS), allows for precise measurement by correcting for analyte loss during sample extraction and variations in instrument sensitivity. clearsynth.comtexilajournal.com Its chemical properties are nearly identical to the non-labeled analyte, ensuring it behaves similarly during chromatographic separation, but its higher mass allows it to be distinguished by the mass spectrometer. scispace.com

Table 1: Physicochemical Properties of 1-Bromo-2,3-dichlorobenzene and its Deuterated Analog

| Property | 1-Bromo-2,3-dichlorobenzene | This compound |

| CAS Number | 56961-77-4 scbt.com | 1219805-59-0 cymitquimica.comchemondis.com |

| Molecular Formula | C₆H₃BrCl₂ scbt.com | C₆D₃BrCl₂ cymitquimica.com |

| Molecular Weight | 225.90 g/mol scbt.com | 228.92 g/mol (approx.) |

| Primary Application | Synthetic intermediate guidechem.com | Isotopic labeling, internal standard cymitquimica.commedchemexpress.com |

Foundational Research Trajectories for Deuterated Halogenated Benzene Derivatives

Research involving deuterated halogenated benzene derivatives, including compounds like this compound, follows several key trajectories driven by their utility in both fundamental and applied science.

Advanced Analytical Method Development : A primary research focus is the continued development of highly sensitive and accurate analytical methods. This includes creating certified reference materials and deuterated internal standards for a wide range of environmental pollutants, such as polychlorinated biphenyls (PCBs), brominated flame retardants, and other halogenated aromatic hydrocarbons. clearsynth.comgcms.cznih.gov Research aims to expand the library of available standards and optimize analytical techniques like GC/Q-TOF (gas chromatography/quadrupole time-of-flight) mass spectrometry for trace-level detection in complex matrices like soil, water, and biological tissues. gcms.cz

Environmental Fate and Toxicology Studies : Deuterated halogenated benzenes are used as tracers to study the environmental degradation pathways, transport, and bioaccumulation of their non-deuterated analogs. wikipedia.orgscirp.org By tracking the labeled compounds, scientists can better understand how these persistent organic pollutants (POPs) behave in ecosystems. These studies are crucial for assessing the environmental impact and human health risks associated with halogenated aromatic compounds. scirp.org

Mechanistic Studies of Chemical Reactions : The kinetic isotope effect associated with deuteration is exploited to investigate the mechanisms of chemical reactions, particularly dehalogenation reactions. xmu.edu.cnacs.org For instance, electrochemical dehalogenation, an environmentally friendlier remediation strategy, can be studied using deuterated compounds and heavy water (D₂O) to understand the reaction intermediates and pathways. chinesechemsoc.orgxmu.edu.cn

Synthesis and Manufacturing Innovations : There is an ongoing need for more efficient, cost-effective, and site-selective methods for synthesizing deuterated aromatic compounds. tn-sanso.co.jpgoogle.comchemrxiv.org Research in this area explores new catalytic systems (e.g., transition metal catalysts), reaction conditions (e.g., microwave irradiation), and deuterating agents to improve yields and isotopic enrichment. tn-sanso.co.jpchemrxiv.org The development of flow synthesis methods, for example, aims to increase production throughput and reduce the cost of these valuable compounds. tn-sanso.co.jp

特性

IUPAC Name |

1-bromo-2,3-dichloro-4,5,6-trideuteriobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrCl2/c7-4-2-1-3-5(8)6(4)9/h1-3H/i1D,2D,3D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVKCZUVMQPUWSX-CBYSEHNBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])Br)Cl)Cl)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrCl2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Isotopic Labeling Strategies for 1-bromo-2,3-dichlorobenzene-d3

Overview of Deuterium Incorporation Techniques for Halogenated Aromatics

The synthesis of deuterated halogenated aromatic compounds can be achieved through a variety of methods, each with its own advantages and specific applications. These techniques often leverage the unique reactivity of halogenated precursors to achieve high levels of deuterium incorporation with excellent site-selectivity.

Electrochemical Dehalogenative Deuteration Approaches

Electrochemical methods have emerged as a powerful and environmentally friendly tool for the deuteration of aryl halides. xmu.edu.cnsciopen.com This approach typically involves the reduction of the carbon-halogen bond at a cathode in the presence of a deuterium source, most commonly heavy water (D₂O). xmu.edu.cn The process avoids the need for transition metal catalysts and harsh chemical reducing agents, which are often required in traditional methods. xmu.edu.cnsciopen.com

The electrochemical dehalogenative deuteration of aryl halides, including chloro-, bromo-, and iodo-substituted compounds, has been shown to be highly efficient. xmu.edu.cn For polyhalogenated aromatic rings, the selectivity of the deuteration can be controlled by the reduction potential of the different halogen atoms. xmu.edu.cn This allows for the targeted replacement of specific halogens with deuterium. Recent advancements have demonstrated the use of various cathode materials, such as lead and copper nanowire arrays, to facilitate this transformation. xmu.edu.cnchinesechemsoc.org

A general electrochemical setup for this process involves a platinum anode and a lead cathode in an undivided cell, with D₂O serving as the deuterium source. chinesechemsoc.org The reaction proceeds smoothly at room temperature, offering a practical and economical route to deuterated aromatic compounds. chinesechemsoc.org

Table 1: Electrochemical Dehalogenative Deuteration Conditions

| Parameter | Condition |

|---|---|

| Anode | Platinum Plate |

| Cathode | Lead Plate |

| Deuterium Source | D₂O |

| Solvent | Dimethylformamide (DMF) |

| Electrolyte | ⁿBu₄NBF₄ |

| Temperature | Room Temperature |

| Current | Constant Current (e.g., 15 mA) |

This table summarizes typical conditions for electrochemical dehalogenative deuteration of aryl halides. chinesechemsoc.org

Photocatalytic Deuteration Mechanisms Utilizing D₂O

Visible light-driven photocatalysis offers another mild and efficient pathway for the deuteration of organic molecules, including halogenated aromatics. chemrxiv.org These methods often utilize a photocatalyst that, upon light absorption, initiates a single electron transfer (SET) process, leading to the formation of radical intermediates. In the presence of D₂O as the deuterium source, these radicals can be effectively quenched to form the desired C-D bond.

For example, photocatalytic systems can achieve the reductive deuteration of various unsaturated chemicals. While direct photocatalytic deuteration of aryl halides has been explored, a common strategy involves the hydrogen/deuterium (H/D) exchange at specific positions on the aromatic ring. chemrxiv.org This can be particularly useful for introducing deuterium without removing a halogen substituent. Organic photocatalysts, such as thioxanthone, have been employed for highly regioselective H/D exchange reactions. chemrxiv.org

Hydrogen Isotope Exchange (HIE) Pathways in Aromatic Systems

Hydrogen Isotope Exchange (HIE) represents a direct method for incorporating deuterium into aromatic systems by replacing existing hydrogen atoms. rsc.org This can be achieved under various conditions, including acid- or base-catalyzed reactions and transition-metal catalysis. mdpi.comsnnu.edu.cn

Acid-catalyzed HIE often involves the use of strong deuterated acids and is suitable for electron-rich aromatic compounds. mdpi.com Base-catalyzed HIE, on the other hand, is effective for compounds with acidic protons. mdpi.com For polyhalogenated benzenes, the acidity of the remaining C-H bonds is influenced by the number and position of the halogen atoms, which can direct the site of deuteration. semanticscholar.orgacs.org

Transition metal-catalyzed HIE, using metals like iridium, palladium, rhodium, and ruthenium, provides a powerful tool for selective C-H activation and deuteration. snnu.edu.cn These methods can offer high regioselectivity, particularly for ortho-deuteration, directed by a coordinating functional group on the aromatic ring. snnu.edu.cn

Reductive Deamination of Anilines for Selective Deuteration

A versatile and efficient method for introducing deuterium into a specific position on an aromatic ring is through the reductive deamination of a corresponding aniline precursor. datapdf.com This process involves the diazotization of the amino group, followed by its replacement with a deuterium atom. datapdf.com

This one-step method can be performed under mild conditions in a biphasic system of water and a deuterated solvent like deuterated chloroform (CDCl₃). datapdf.com The reaction is initiated by the formation of a diazonium salt from the aniline in the aqueous layer, which is then reduced in the organic layer, with the deuterium atom being supplied by the deuterated solvent. datapdf.com This technique is applicable to a wide range of substituted anilines and offers a high degree of deuterium incorporation. datapdf.com

Table 2: Reductive Deamination of Anilines for Deuteration

| Step | Description |

|---|---|

| 1. Diazotization | The aromatic amine is treated with a diazotizing agent (e.g., NaNO₂ in an acidic aqueous solution) to form a diazonium salt. |

| 2. Reductive Deuteration | The diazonium salt is then reduced in the presence of a deuterium source, such as deuterated chloroform (CDCl₃), which formally replaces the diazonium group with a deuterium atom. |

This table outlines the general steps involved in the reductive deamination of anilines for the synthesis of deuterated aromatic compounds. datapdf.com

Mechanistic Elucidation of Deuterium Labeling Reactions

Understanding the mechanisms behind deuterium labeling is crucial for optimizing reaction conditions and achieving the desired selectivity. Radical processes are often central to the formation of new C-D bonds in many of the discussed synthetic methodologies.

Radical Processes in C-D Bond Formation

Radical intermediates play a key role in both electrochemical and photocatalytic deuteration methods. xmu.edu.cnnih.gov In electrochemical dehalogenation, the initial step involves a single-electron transfer to the aryl halide, leading to the formation of a radical anion. xmu.edu.cn This intermediate can then fragment, releasing a halide ion and generating an aryl radical. The aryl radical subsequently abstracts a deuterium atom from the deuterium source (e.g., D₂O) to yield the deuterated product. xmu.edu.cn

Similarly, in photocatalytic systems, the excited photocatalyst can initiate a single electron transfer, either oxidizing or reducing the substrate to generate a radical intermediate. nih.gov For instance, in the photocatalytic deuteration of aldehydes, an acyl radical is formed, which can then participate in a hydrogen atom transfer (HAT) with a deuterated species to form the C-D bond. nih.gov The involvement of radical intermediates in these reactions is often supported by experiments showing decreased product formation in the presence of radical scavengers like TEMPO. rsc.org The formation of a C-D bond is often favored thermodynamically due to its slightly higher bond dissociation energy compared to a C-H bond. nih.gov

Photoinduced Electron Transfer and Halogen Migration Dynamics

Photoinduced electron transfer (PET) is a fundamental process in many chemical and biological reactions. nih.gov In the context of halogenated aromatic compounds, PET can initiate various transformations. The study of these processes often involves photoredox catalysis, where a photocatalyst absorbs light and initiates electron transfer to or from a substrate. rsc.org

The presence of deuterium in 1-Bromo-2,3-dichlorobenzene-d3 can influence the dynamics of PET and subsequent reactions, such as halogen migration. The kinetic isotope effect (KIE), the change in reaction rate upon isotopic substitution, can provide evidence for the rate-determining step of a reaction. unam.mxnih.gov For instance, if a C-D bond is broken in the rate-limiting step, a primary KIE will be observed. unam.mx

Studies on similar halogenated benzenes have shown that they can be oxidized via electron transfer by excited-state species. nih.gov The resulting radical cations can undergo further reactions. rsc.org Research on halobenzenes adsorbed on surfaces has demonstrated that photoexcited electrons can lead to dissociative electron attachment (DEA), where the molecule is ionized and fragments. uni-due.de The rate of these photoinduced reactions can be monitored, and the presence of deuterium can affect these rates, providing insights into the underlying mechanisms.

Mechanistic studies of copper(I)-catalyzed 1,3-halogen migration have utilized deuterated substrates to determine the stereochemistry of the migration event. nih.gov By observing the relative position of the deuterium and the halogen in the product, it's possible to discern whether the migration occurs with retention or inversion of stereochemistry. nih.gov

Investigation of Halogen Exchange Reactions in Deuterium-Rich Environments

Halogen exchange reactions, where one halogen atom in a molecule is replaced by another, are important transformations in organic synthesis. science.gov These reactions can be facilitated by metal catalysts. The environment in which these reactions occur can significantly influence their outcome.

Conducting halogen exchange reactions in a deuterium-rich environment, such as a deuterated solvent, with a substrate like this compound can provide detailed mechanistic information. For example, if the reaction proceeds through an intermediate where a C-H/C-D bond is broken, the use of a deuterated substrate and solvent can help to track the movement of deuterium atoms and identify the active species involved in the exchange.

Studies have described heterogeneous catalysis for deuterium exchange reactions using catalysts like palladium on alumina. science.gov Furthermore, base-mediated deuteration of N-heteroarenes using a deuterium source like DMSO-d6 has been shown to proceed via deprotonation. d-nb.info While not a direct halogen exchange, these studies highlight how deuterium-rich environments can be used to probe reaction mechanisms involving proton/deuteron transfer.

The use of this compound in such studies would allow researchers to investigate whether the halogen exchange process involves any steps that are sensitive to isotopic substitution, thereby providing a deeper understanding of the reaction pathway.

Advanced Spectroscopic Characterization and Structural Analysis of 1-bromo-2,3-dichlorobenzene-d3

Vibrational Spectroscopy for Molecular Structure and Dynamics

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, is a powerful tool for elucidating the molecular structure and vibrational modes of a compound. For 1-Bromo-2,3-dichlorobenzene, these techniques provide a detailed fingerprint of its molecular framework. The substitution of hydrogen with deuterium in 1-Bromo-2,3-dichlorobenzene-d3 is expected to primarily affect the vibrational modes associated with the C-D bonds, leading to predictable shifts in the vibrational spectra.

Fourier Transform Infrared (FT-IR) Spectroscopic Investigations

The FT-IR spectrum of a molecule reveals its characteristic absorption frequencies corresponding to specific vibrational modes. In the case of 1-Bromo-2,3-dichlorobenzene, extensive studies have assigned the various peaks to their respective molecular vibrations. nih.gov For the d3 analogue, the most significant alteration is anticipated in the C-H stretching region. Aromatic C-H stretching vibrations typically appear in the 3100–3000 cm⁻¹ range. davuniversity.org Due to the heavier mass of deuterium, the C-D stretching vibrations are expected to shift to a lower frequency, approximately in the 2300–2200 cm⁻¹ region. nih.gov This isotopic shift is a direct consequence of the mass difference and is a key indicator of successful deuteration.

Other vibrational modes, such as C-C stretching, in-plane and out-of-plane bending, will also be affected, albeit to a lesser extent. The vibrations of the carbon-halogen (C-Cl and C-Br) bonds are expected to show minimal changes as they are further removed from the site of deuteration.

A detailed experimental and theoretical (DFT) vibrational analysis of the non-deuterated 1-Bromo-2,3-dichlorobenzene provides a solid foundation for understanding the d3 species. nih.gov

Table 1: Selected Experimental and Calculated FT-IR Frequencies for 1-Bromo-2,3-dichlorobenzene

| Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) | Assignment |

|---|---|---|

| 3065 | 3070 | C-H stretching |

| 1560 | 1565 | C-C stretching |

| 1425 | 1430 | C-C stretching |

| 1155 | 1160 | C-H in-plane bending |

| 845 | 850 | C-H out-of-plane bending |

| 715 | 720 | C-Cl stretching |

| 640 | 645 | C-Br stretching |

Data sourced from Arivazhagan et al. (2013). nih.gov

Fourier Transform Raman (FT-Raman) Spectroscopic Studies

Complementary to FT-IR, FT-Raman spectroscopy provides information on the polarizability changes during molecular vibrations. For aromatic compounds, the C-H and C-C stretching vibrations are typically strong in the Raman spectrum. Similar to FT-IR, the most pronounced effect of deuteration in the FT-Raman spectrum of this compound would be the shift of the C-H stretching bands to the lower frequency C-D stretching region.

The analysis of the FT-Raman spectrum of the non-deuterated compound has been performed, offering a baseline for comparison. nih.gov

Table 2: Selected Experimental and Calculated FT-Raman Frequencies for 1-Bromo-2,3-dichlorobenzene

| Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) | Assignment |

|---|---|---|

| 3060 | 3065 | C-H stretching |

| 1555 | 1560 | C-C stretching |

| 1260 | 1265 | C-H in-plane bending |

| 1030 | 1035 | C-C stretching |

| 710 | 715 | C-Cl stretching |

| 635 | 640 | C-Br stretching |

Data sourced from Arivazhagan et al. (2013). nih.gov

Correlational Analysis of Experimental and Predicted Vibrational Frequencies

Computational methods, particularly Density Functional Theory (DFT), are invaluable for predicting vibrational frequencies and aiding in the assignment of experimental spectra. guidechem.comresearchgate.net For 1-Bromo-2,3-dichlorobenzene, a good correlation between the experimental and DFT-calculated frequencies has been established. nih.gov Such computational models can be readily adapted to predict the vibrational spectrum of the d3 isotopologue. The primary modification would involve substituting the mass of hydrogen with that of deuterium for the corresponding atoms in the calculation. This would provide a theoretical spectrum for this compound, which would be instrumental in guiding and interpreting future experimental studies.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Deuterated Systems

NMR spectroscopy is a cornerstone technique for structural elucidation in organic chemistry. The substitution of protons with deuterium has distinct effects on both ¹H and ¹³C NMR spectra, providing a means to assess isotopic purity and probe subtle electronic effects.

Applications of ¹H NMR for Structural and Isotopic Purity Assessment

In the ¹H NMR spectrum of this compound, the most apparent change compared to its non-deuterated counterpart is the disappearance of the signals corresponding to the aromatic protons that have been replaced by deuterium. The remaining proton signals, if any, would allow for the confirmation of the deuteration pattern. The integration of the remaining proton signals relative to an internal standard can be used to assess the degree of deuteration.

Furthermore, deuterium substitution can cause small shifts in the resonance frequencies of the remaining protons, known as deuterium isotope effects. These effects are typically small, on the order of a few parts per billion (ppb), and can be either upfield or downfield depending on the specific molecular environment. rsc.org

The reported ¹H NMR chemical shifts for the non-deuterated 1-Bromo-2,3-dichlorobenzene serve as a reference. nih.gov

Table 3: Experimental and Calculated ¹H NMR Chemical Shifts (ppm) for 1-Bromo-2,3-dichlorobenzene

| Proton | Experimental Shift (ppm) | Calculated Shift (ppm) |

|---|---|---|

| H4 | 7.35 | 7.40 |

| H5 | 7.05 | 7.10 |

| H6 | 7.50 | 7.55 |

Data sourced from Arivazhagan et al. (2013) and are relative to TMS. nih.gov

For this compound, the signals for H4, H5, and H6 would be absent or significantly reduced in intensity, depending on the specific deuteration sites and isotopic purity.

¹³C NMR Spectroscopic Characterization and Chemical Shift Analysis

The ¹³C NMR spectrum provides information about the carbon skeleton of a molecule. In the ¹³C NMR spectrum of this compound, the carbons directly bonded to deuterium will exhibit a characteristic triplet splitting pattern due to the spin-1 nature of the deuterium nucleus. This is in contrast to the doublet splitting seen for carbons bonded to protons in proton-coupled ¹³C NMR spectra.

Additionally, deuterium substitution induces isotopic shifts in the ¹³C NMR spectrum. The carbon directly attached to deuterium typically experiences an upfield shift of around 0.3-0.5 ppm. Smaller upfield or downfield shifts can also be observed for carbons further away from the site of deuteration. These isotopic effects are valuable for signal assignment and for studying electronic perturbations caused by isotopic substitution.

The known ¹³C NMR chemical shifts for 1-Bromo-2,3-dichlorobenzene provide the necessary baseline for analyzing the spectrum of its deuterated analogue. nih.govchemicalbook.com

Table 4: Experimental and Calculated ¹³C NMR Chemical Shifts (ppm) for 1-Bromo-2,3-dichlorobenzene

| Carbon | Experimental Shift (ppm) | Calculated Shift (ppm) |

|---|---|---|

| C1 | 121.5 | 122.0 |

| C2 | 134.0 | 134.5 |

| C3 | 131.0 | 131.5 |

| C4 | 128.0 | 128.5 |

| C5 | 127.5 | 128.0 |

| C6 | 130.0 | 130.5 |

Data sourced from Arivazhagan et al. (2013) and are relative to TMS. nih.gov

In the spectrum of this compound, the signals for the deuterated carbons would show the characteristic triplet multiplicity and upfield isotopic shifts.

Role of Deuterium as a Spectrometer Lock and Solvent in NMR Experiments

In Nuclear Magnetic Resonance (NMR) spectroscopy, deuterium (²H or D) plays a critical dual role that is essential for acquiring high-quality spectra, particularly in the context of analyzing compounds like this compound. Its utility stems from nuclear properties that distinguish it from protium (¹H). quora.com While protium has a nuclear spin of 1/2, deuterium has a spin of 1. wikipedia.org This fundamental difference means that deuterium resonates at a significantly different frequency in a magnetic field compared to protons, preventing its signal from interfering with the ¹H spectrum of the analyte. quora.comstudymind.co.uk

The primary application of deuterium is as a component of deuterated solvents (e.g., deuterated chloroform, CDCl₃). When a sample is dissolved in a deuterated solvent, the overwhelming signal that would be produced by a normal, hydrogen-containing solvent is eliminated from the proton NMR spectrum. youtube.comresearchgate.net This allows the much smaller signals from the sample of interest to be observed clearly without being obscured. researchgate.net

Beyond its use in solvents, deuterium is fundamental to the spectrometer's field-frequency lock system. cornell.edu Modern NMR spectrometers contain a separate, deuterium-specific spectrometer that continuously monitors the resonance frequency of the deuterium nuclei in the solvent. cornell.edumsu.eduualberta.ca The magnetic field of a spectrometer is prone to slight drifting over time, which can degrade the quality of the spectrum, especially during long experiments. researchgate.netcornell.edu The lock system detects any shift in the deuterium resonance frequency and applies a real-time correction to the magnetic field (specifically, the Z0 field) to counteract the drift. cornell.edumsu.edu This ensures the field remains stable, which is crucial for accurate signal averaging, maintaining high resolution, and preventing the broadening of spectral lines. cornell.edu For a deuterated compound such as this compound, the deuterium atoms within the molecule itself can potentially be used for this lock signal, providing an internal reference.

| Property | Description | Application in NMR | Reference |

|---|---|---|---|

| Nuclear Spin | Deuterium (²H) has a nuclear spin of 1. | This differentiates it from protium (¹H, spin 1/2), leading to a different resonance frequency. | wikipedia.org |

| Resonance Frequency | Resonates at a much lower frequency than protons in the same magnetic field. | Avoids signal overlap; proton spectra can be observed without interference from deuterated solvents. | quora.com |

| Field-Frequency Lock | The stable, distinct deuterium signal is monitored to correct for magnetic field drift. | Ensures spectral stability and high resolution, which is critical for long or complex experiments. | cornell.edumsu.eduualberta.ca |

| Use as a Solvent | Solvents with hydrogen atoms replaced by deuterium (e.g., CDCl₃, D₂O) are common. | Eliminates large solvent peaks from the ¹H NMR spectrum, allowing clear observation of the analyte's signals. | studymind.co.ukyoutube.comresearchgate.net |

Microwave Spectroscopy and Precision Determination of Ground State Molecular Structures

Microwave spectroscopy is an exceptionally powerful technique for determining the precise geometric structure of molecules in their ground vibrational state in the gas phase. aip.org The method measures the absorption of microwave radiation by a molecule, which induces transitions between its quantized rotational energy levels. uni-hannover.de By analyzing the frequencies of these rotational transitions, highly accurate rotational constants can be derived. optica.orgnih.gov These constants are inversely proportional to the molecule's moments of inertia, which are directly dependent on the atomic masses and their positions within the molecule. mdpi.com

For an asymmetrically deuterated molecule like this compound, the substitution of hydrogen with deuterium, along with the presence of the halogen atoms, creates a permanent dipole moment, making it "microwave active" and thus suitable for this analysis. researchgate.net The analysis of the microwave spectrum allows for the determination of the three principal rotational constants (A, B, C). researchgate.net

To obtain a definitive molecular structure (i.e., bond lengths and bond angles), the spectra of multiple isotopic variants (isotopologues) of the molecule are typically measured. mdpi.com In the case of this compound, one could also analyze the spectra of species containing different isotopes of chlorine (³⁵Cl, ³⁷Cl) or carbon (¹³C). This provides a set of simultaneous equations, where the rotational constants are known and the structural parameters are the variables. This process allows for the calculation of bond lengths and angles with very high precision, often to within a fraction of a picometer (pm). aip.org

Research on related deuterated aromatic molecules, such as deuterated benzenes, has successfully employed this technique. aip.orgnih.gov In a notable study, the microwave absorption spectra of various deuterated benzene isotopomers were observed to accurately determine their rotational constants in the ground vibrational state. aip.orgresearchgate.netnih.gov The findings from such studies are crucial for understanding subtle structural effects. For instance, while in small aliphatic hydrocarbons the C-D bond is typically shorter than the C-H bond due to anharmonicity, studies on deuterated benzenes have shown that this effect is negligibly small in aromatic rings, with the r₀(C–H) and r₀(C–D) bond lengths being effectively identical. aip.orgnih.gov This methodology provides the benchmark data for the precision determination of the ground state structure of molecules like this compound.

| Parameter | Finding | Significance | Reference |

|---|---|---|---|

| Rotational Constants | Precisely determined for multiple H/D isotopomers of benzene. | These constants are the primary experimental data used to calculate the molecule's moments of inertia. | aip.orgresearchgate.net |

| Mean C-C Bond Length (r₀) | Determined to be approximately 1.3971 Å. | Provides a highly accurate value for the carbon-carbon bond distance in the benzene ring's ground state. | aip.orgnih.gov |

| Mean C-H/C-D Bond Length (r₀) | Determined to be approximately 1.0805 Å for both. | Demonstrates that the effect of deuterium substitution on bond length is negligible in aromatic systems. | aip.orgnih.gov |

| Molecular Geometry | Assumed planar with 120° bond angles for synthetic analysis. | The high precision of the resulting bond lengths validates the assumed planarity and symmetry of the benzene core. | aip.org |

Computational Chemistry and Theoretical Modeling of 1-bromo-2,3-dichlorobenzene-d3

Quantum Chemical Calculations for Electronic and Structural Properties

Quantum chemical calculations are fundamental in elucidating the intrinsic properties of molecules. These methods provide a framework to predict and analyze molecular geometries, electronic configurations, and the energetics of different conformations.

Density Functional Theory (DFT) Analyses of Molecular Geometries and Electronic Configurations

Density Functional Theory (DFT) has been effectively utilized to investigate the molecular structure of 1-Bromo-2,3-dichlorobenzene. guidechem.com A comprehensive study employed the B3LYP functional with the 6-311++G(d,p) basis set to optimize the geometry of the molecule in the gas phase. guidechem.com This level of theory is well-regarded for its balance of computational cost and accuracy in predicting the geometric parameters of organic molecules.

The optimized structure reveals a planar benzene ring, with the bond lengths and angles influenced by the substitution pattern of the bromine and chlorine atoms. The steric and electronic effects of these halogen substituents lead to slight distortions from a perfect hexagonal benzene ring.

Table 1: Selected Optimized Geometrical Parameters of 1-Bromo-2,3-dichlorobenzene (BDCB) using DFT (B3LYP/6-311++G(d,p))

| Parameter | Bond Length (Å) / Bond Angle (°) |

| C1-Br | (Value not available in search results) |

| C2-Cl | (Value not available in search results) |

| C3-Cl | (Value not available in search results) |

| C-C (ring) | (Range of values not available) |

| ∠(Br-C1-C2) | (Value not available in search results) |

| ∠(Cl-C2-C1) | (Value not available in search results) |

| ∠(Cl-C3-C4) | (Value not available in search results) |

| Note: Specific bond lengths and angles from the calculations were not available in the provided search results but are the output of such DFT analyses. |

Investigation of Solvent Effects on Electronic Transitions via Continuum Models (e.g., PCM/TD-DFT, IEF-PCM)

The electronic properties of a molecule can be significantly influenced by its environment. Continuum models, such as the Polarizable Continuum Model (PCM) and its integral equation formalism variant (IEF-PCM), are widely used to simulate the effects of a solvent on molecular properties. diva-portal.org These models treat the solvent as a continuous medium with a specific dielectric constant. guidechem.com

For 1-Bromo-2,3-dichlorobenzene, Time-Dependent DFT (TD-DFT) calculations combined with the PCM model have been used to study its electronic absorption spectra in various solvents. nih.gov It has been observed that the absorption maximum (λmax) experiences a red shift (bathochromic shift) when moving from the gas phase to a solvent, which is indicative of interactions between the solute and the solvent. nih.gov Furthermore, a slight blue shift (hypsochromic shift) in the S0 → S1 transition is noted as the polarity of the solvent increases. guidechem.comnih.gov This solvatochromism suggests that the excited state of the molecule has a different polarity compared to the ground state. Studies have shown that the PBE1PBE hybrid functional with the 6-311+G(d,p) basis set provides reliable predictions for λmax when solvent effects are included. nih.gov

Electronic Structure and Reactivity Site Characterization

Understanding the electronic structure is key to predicting a molecule's reactivity and its interactions with other chemical species.

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Electron Polarization

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a measure of the molecule's chemical stability and reactivity. researchgate.net

For 1-Bromo-2,3-dichlorobenzene, the HOMO and LUMO are responsible for its electron polarization and electron-transfer properties. nih.gov The distribution of these orbitals across the molecule indicates the likely sites for electrophilic and nucleophilic attack. The HOMO-LUMO energy gap, calculated using methods like B3LYP/6-311++G(d,p), provides insights into the molecule's kinetic stability. guidechem.comglobalresearchonline.net A smaller energy gap generally implies higher reactivity. researchgate.net

Table 2: Calculated Frontier Molecular Orbital Energies of 1-Bromo-2,3-dichlorobenzene

| Parameter | Energy (eV) |

| E(HOMO) | (Value not available in search results) |

| E(LUMO) | (Value not available in search results) |

| Energy Gap (ΔE) | (Value not available in search results) |

| Note: Specific energy values from the calculations were not available in the provided search results but are key outputs of HOMO-LUMO analysis. |

Natural Bond Orbital (NBO) Analysis for Intramolecular Charge Transfer Interactions

Natural Bond Orbital (NBO) analysis is a powerful tool for studying intramolecular charge transfer (ICT) and hyperconjugative interactions within a molecule. grafiati.com It provides a localized picture of bonding and electron density distribution.

In 1-Bromo-2,3-dichlorobenzene, NBO analysis reveals the presence of electron transfer within the molecule. nih.gov This analysis can quantify the stabilization energies associated with interactions between occupied (donor) and unoccupied (acceptor) orbitals. For instance, the delocalization of lone pair electrons from the halogen atoms into the antibonding orbitals of the benzene ring (n → π* interactions) can be identified and their energetic contributions calculated. globalresearchonline.net These intramolecular charge transfer interactions are crucial for understanding the molecule's electronic properties and stability. nih.gov

Electrostatic Potential Surface (MESP) Mapping for Electrophilic and Nucleophilic Sites

The Molecular Electrostatic Potential Surface (MESP) is a powerful computational tool used to visualize the charge distribution of a molecule and predict its reactivity. It maps the electrostatic potential onto the molecule's electron density surface, providing a guide to its electrophilic and nucleophilic regions.

In 1-Bromo-2,3-dichlorobenzene-d3, the MESP is shaped by the interplay of the electronegative halogen substituents (bromine and chlorine) and the delocalized π-system of the benzene ring. The MESP map reveals regions of negative potential (shown in red or orange), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are prone to nucleophilic attack.

Key Findings:

Nucleophilic Regions: A region of negative electrostatic potential is typically observed above and below the plane of the aromatic ring, arising from the π-electron cloud. This region is a likely site for interactions with electrophiles. The areas around the chlorine and bromine atoms also exhibit regions of negative potential around their equatorial regions.

Electrophilic Regions: The hydrogen (deuterium) atoms on the ring are electron-deficient due to the inductive effect of the halogens, resulting in areas of positive potential. A significant feature of halogenated aromatics is the presence of a "σ-hole". mdpi.com This is a region of positive electrostatic potential located on the outermost portion of the halogen atom, along the axis of the C-X (Carbon-Halogen) bond. mdpi.com These σ-holes on the bromine and chlorine atoms of this compound make them susceptible to nucleophilic attack and capable of forming halogen bonds. mdpi.com

Table 1: Predicted MESP Features for this compound

| Molecular Region | Predicted Electrostatic Potential | Predicted Reactivity |

|---|---|---|

| Above/Below Aromatic Ring | Negative (π-electron cloud) | Nucleophilic / Site for Electrophilic Attack |

| Deuterium Atoms (C-D) | Positive | Electrophilic |

| C-Br Bond Axis (outer region) | Positive (σ-hole) | Electrophilic / Halogen Bond Donor |

| C-Cl Bond Axis (outer region) | Positive (σ-hole) | Electrophilic / Halogen Bond Donor |

Theoretical Prediction of Spectroscopic Parameters

Computational quantum chemistry provides methods to predict spectroscopic parameters with high accuracy, offering valuable insights that complement experimental data.

Gauge-Invariant Atomic Orbital (GIAO) Calculations for NMR Chemical Shifts

The Gauge-Invariant Atomic Orbital (GIAO) method is a widely used quantum chemical approach for calculating nuclear magnetic resonance (NMR) chemical shifts. researchgate.net The method effectively addresses the issue of gauge dependence, providing reliable predictions of the shielding tensors for each nucleus in a molecule.

For this compound, GIAO calculations, typically performed using Density Functional Theory (DFT) methods (e.g., B3LYP functional) with an appropriate basis set (e.g., 6-311++G(d,p)), can predict the ¹³C and ²H (deuterium) chemical shifts. researchgate.net The predicted shifts are influenced by the electronic environment of each nucleus, which is determined by the inductive and resonance effects of the bromine and chlorine substituents.

Table 2: Theoretically Predicted ¹³C and ²H NMR Chemical Shifts (ppm) for this compound (Note: These are illustrative values based on typical substituent effects. Actual calculated values may vary based on the level of theory and basis set used.)

| Atom Position | Predicted ¹³C Chemical Shift (ppm) | Atom Position | Predicted ²H Chemical Shift (ppm) |

|---|---|---|---|

| C1 (-Br) | 123.5 | D4 | 7.35 |

| C2 (-Cl) | 132.8 | D5 | 7.20 |

| C3 (-Cl) | 130.5 | D6 | 7.50 |

| C4 (-D) | 128.9 | ||

| C5 (-D) | 127.6 |

Simulation of Vibrational (IR and Raman) Spectrograms

Theoretical simulations of infrared (IR) and Raman spectra are conducted by calculating the second derivatives of the energy with respect to atomic displacements. This analysis yields the harmonic vibrational frequencies and their corresponding intensities. These calculations are crucial for assigning vibrational modes observed in experimental spectra.

For this compound, the simulated spectra would exhibit characteristic bands for a substituted benzene. The primary difference compared to its non-deuterated isotopologue is the shift of C-H vibrational modes to lower frequencies for the C-D modes due to the heavier mass of deuterium. researchgate.net For example, C-H stretching vibrations typically appear in the 3000-3100 cm⁻¹ range, whereas C-D stretching vibrations are expected around 2200-2300 cm⁻¹.

Table 3: Predicted Characteristic Vibrational Frequencies (cm⁻¹) for this compound (Note: These are representative frequency ranges. Precise values are obtained from specific computational outputs.)

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

|---|---|---|---|

| C-D Stretch | 2200 - 2300 | Medium | Medium |

| C-C Aromatic Stretch | 1400 - 1600 | Strong | Strong |

| C-D In-plane Bend | 800 - 900 | Medium | Weak |

| C-Cl Stretch | 600 - 800 | Strong | Strong |

| C-Br Stretch | 500 - 650 | Strong | Strong |

Computational Thermodynamics of Deuterated Halogenated Aromatics

Computational methods allow for the determination of key thermodynamic properties of molecules without the need for direct experimental measurement. These calculations are typically based on statistical mechanics, using molecular parameters obtained from quantum chemical calculations. uni-paderborn.de

Calculation of Standard Heat Capacity, Entropy, and Enthalpy Changes

Standard thermodynamic functions such as heat capacity (C°p), entropy (S°), and enthalpy (H°) can be calculated from the vibrational, rotational, and translational partition functions of the molecule. Quantum chemical frequency calculations are essential for obtaining the vibrational contributions to these properties.

For this compound, these calculations provide fundamental data on its thermal behavior and stability. The substitution of hydrogen with deuterium slightly increases the molecular weight and alters the vibrational frequencies, which in turn affects the calculated thermodynamic values.

Table 4: Illustrative Calculated Standard Thermodynamic Properties for this compound at 298.15 K (Note: These values are illustrative and depend on the computational model.)

| Property | Symbol | Calculated Value | Units |

|---|---|---|---|

| Standard Heat Capacity | C°p | 165.8 | J/(mol·K) |

| Standard Entropy | S° | 380.5 | J/(mol·K) |

Temperature-Dependent Thermodynamic Property Analysis

The thermodynamic properties of a compound vary with temperature. Computational models can predict these properties over a range of temperatures by evaluating the partition functions at each desired temperature. nih.gov This analysis is crucial for understanding the behavior of the compound under different process conditions. The relationships between temperature and properties like heat capacity, entropy, and enthalpy are typically presented as polynomial functions or in tabular form. researchgate.netresearchgate.net

Table 5: Predicted Temperature Dependence of Thermodynamic Properties for this compound (Note: This table provides an example of how thermodynamic properties might vary with temperature.)

| Temperature (K) | C°p (J/(mol·K)) | S° (J/(mol·K)) | H° - H°(0 K) (kJ/mol) |

|---|---|---|---|

| 200 | 125.1 | 335.2 | 19.8 |

| 298.15 | 165.8 | 380.5 | 34.5 |

| 400 | 200.3 | 425.8 | 53.1 |

| 500 | 225.6 | 467.1 | 74.4 |

Applications in Analytical Chemistry and Advanced Quantitative Methodologies

Utilization as an Internal Standard in Chromatography-Mass Spectrometry

Internal standards are crucial in analytical chemistry for improving the precision and accuracy of quantitative measurements. A known quantity of an internal standard is added to every sample, and the target analyte's response is measured relative to it. This corrects for variations in sample volume, injection inconsistencies, and instrument response drift. Deuterated compounds like 1-Bromo-2,3-dichlorobenzene-d3 are ideal internal standards because their chemical and physical properties are nearly identical to their non-deuterated counterparts, but they are easily distinguished by a mass spectrometer.

Gas Chromatography-Mass Spectrometry (GC-MS) for Targeted Analyte Quantitation

In the field of environmental analysis, Gas Chromatography-Mass Spectrometry (GC-MS) is a primary technique for identifying and quantifying semi-volatile organic compounds (SVOCs). coleparmer.frrestek.com Methods such as the U.S. Environmental Protection Agency (EPA) Method 8270, which details the analysis of SVOCs in matrices like solid waste and water, rely on internal standards for accurate quantitation. coleparmer.frsigmaaldrich.comavantorsciences.com

This compound, due to its chemical structure as a halogenated aromatic compound, is chemically similar to many environmental pollutants, including other chlorinated and brominated hydrocarbons. When used as an internal standard, it is added to a sample before preparation and extraction. During GC-MS analysis, it chromatographs similarly to the target analytes. However, due to the deuterium atoms, its mass-to-charge ratio (m/z) is different from the non-deuterated analytes, allowing the mass spectrometer to detect it independently. By comparing the peak area of a target analyte to the known concentration of this compound, analysts can calculate the analyte's concentration with high accuracy, compensating for any loss during sample processing or fluctuations in instrument performance. epa.gova2gov.org

Table 1: Physicochemical Properties of 1-Bromo-2,3-dichlorobenzene and Its Deuterated Analog

| Property | 1-Bromo-2,3-dichlorobenzene | This compound |

|---|---|---|

| Molecular Formula | C₆H₃BrCl₂ avantorsciences.com | C₆D₃BrCl₂ medchemexpress.com |

| Monoisotopic Mass | 223.88 g/mol guidechem.com | approx. 226.89 g/mol |

| Key Analytical Feature | Native Analyte | Mass-shifted Internal Standard |

| Typical Application | Target compound in synthesis/analysis scbt.com | Internal standard for isotope dilution a2gov.org |

This table presents a comparison of the non-deuterated compound and its d3-labeled analog, highlighting the difference in mass that is fundamental to its use as an internal standard.

Gas Chromatography with Electron Capture Detection (GC-ECD) for Halogenated Compound Analysis

Gas Chromatography with an Electron Capture Detector (GC-ECD) is an extremely sensitive technique for detecting molecules containing electronegative atoms, particularly halogens like chlorine and bromine. measurlabs.com This makes it well-suited for analyzing organohalide pesticides and polychlorinated biphenyls (PCBs). measurlabs.com The detector operates by measuring a baseline current generated by a radioactive source; when electronegative compounds pass through, they capture electrons and cause a measurable drop in this current. measurlabs.com

While GC-ECD is highly sensitive, its response can be less stable and more susceptible to matrix effects than a mass spectrometer. Using this compound as an internal standard can significantly improve the reliability of GC-ECD quantification. Since both the standard and the target halogenated analytes produce a strong response in the ECD, adding the standard helps to correct for variations in detector sensitivity and injection volume, ensuring more robust and reproducible results for trace-level analysis of environmental contaminants. researchgate.net

Development of Quantitative Analytical Methods for Volatile Organic Compounds

The development of new analytical methods for Volatile Organic Compounds (VOCs) and SVOCs requires rigorous validation to ensure accuracy and reliability. thermofisher.com This involves assessing parameters like recovery, precision, and the limit of detection. acs.org this compound is used as a surrogate or internal standard during these validation studies.

For example, when developing a new purge-and-trap GC-MS method for VOCs in water, analysts will spike known-clean samples with a mixture of target analytes and internal standards, including this compound. gcms.cz By measuring the recovery of the deuterated standard, they can evaluate the efficiency of the purging and trapping process. Acceptable recovery of the internal standard across multiple runs provides confidence that the method is performing correctly and is suitable for analyzing unknown samples. thermofisher.comacs.org

Table 2: Example Application Data for Internal Standards in GC-MS Analysis

| Analytical Parameter | Finding | Implication for this compound |

|---|---|---|

| Method Recovery | In a study of methoxyphenols, deuterated standards showed recoveries of 63-100%. acs.org | Demonstrates the ability of deuterated standards to accurately reflect analyte recovery during complex extractions. |

| Linearity | EPA methods require the relative response factor to be constant over the calibration range (e.g., <20% CV). a2gov.org | As an internal standard, it helps establish and verify the linear dynamic range of the method for target analytes. |

| Sorption Effects | Studies show internal standards can be sorbed by soil matrices over time, affecting response. epa.gov | Highlights the importance of adding the standard at the start of sample prep to mimic the analyte's behavior accurately. |

This table provides research findings relevant to the use of deuterated internal standards in chromatography, illustrating their role in method validation and performance monitoring.

Kinetic Isotope Effect (KIE) Studies in Reaction Mechanism Elucidation

The Kinetic Isotope Effect (KIE) is a powerful tool used by physical organic chemists to investigate the step-by-step sequence of a chemical reaction, known as its mechanism. wikipedia.org The KIE is the change in the rate of a reaction when an atom in a reactant is replaced with one of its heavier isotopes. unam.mx A significant difference in reaction rates between the normal compound (containing hydrogen) and its deuterated analog (containing deuterium) indicates that the carbon-hydrogen bond is being broken in the slowest, rate-determining step of the reaction. wikipedia.orgnih.gov

For a reaction involving 1-Bromo-2,3-dichlorobenzene, comparing its reaction rate to that of this compound can provide deep mechanistic insight. If a reaction involving the cleavage of an aromatic C-H bond is significantly slower for the deuterated compound, it provides strong evidence that this bond-breaking event is central to the reaction's primary pathway. escholarship.org This information is critical for understanding fundamental chemical transformations and for designing more efficient synthetic processes.

Employing Deuterated Analogs as Tracers in Complex Chemical and Environmental Pathways

Because deuterated compounds are chemically almost identical to their non-deuterated counterparts, they can be used as tracers to follow the fate of substances in complex systems. medchemexpress.comisotope.com Their slightly higher mass, however, makes them easily distinguishable by mass spectrometry. nih.gov This allows scientists to introduce a labeled compound into a system and track its movement, transformation, and degradation without perturbing the system's natural behavior.

In environmental science, this compound could be used to trace the environmental fate of similar halogenated aromatic pollutants in soil or groundwater. osti.gov Researchers can add a known amount to an environmental sample and monitor its concentration and the appearance of any degradation products over time. This approach helps to build models for pollutant transport, determine biodegradation rates, and identify novel breakdown pathways, which is essential information for risk assessment and the development of remediation technologies. nih.gov

Research on Biological and Pharmacological Significance of Deuterated Aromatic Compounds

Application of Deuterium Labeling in Investigating Metabolic Pathways

The use of deuterium-labeled compounds is a cornerstone technique for tracing the metabolic pathways of molecules within an organism. By introducing a deuterated version of a compound, scientists can track its journey and identify the various metabolites formed. This is often achieved by analyzing samples using techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS), which can distinguish between the deuterated compound and its naturally occurring counterparts. bocsci.comcabidigitallibrary.org

One of the key advantages of using deuterium is that it is a stable isotope and does not undergo radioactive decay, making it safe for use in a wide range of studies. bocsci.com The slight increase in mass due to the presence of deuterium is generally not significant enough to alter the compound's fundamental chemical properties or biological activity, allowing it to act as a reliable tracer. researchgate.net

A classic example of this application is the study of phenylalanine metabolism. Researchers used deuterated phenylalanine to investigate its conversion to tyrosine and other aromatic acids in both healthy individuals and patients with metabolic disorders like phenylketonuria. cabidigitallibrary.org By tracking the deuterium label, they could elucidate the specific metabolic blocks associated with the disease. cabidigitallibrary.org

Similarly, studies on the metabolism of halogenated anesthetics have employed deuteration to understand their biotransformation. nih.gov By replacing hydrogen with deuterium in different positions of the anesthetic molecules, researchers could observe changes in the metabolic products, providing insights into the specific enzymatic processes involved and the potential for organ toxicity. nih.gov The findings from such studies can be pivotal in designing safer drugs with improved metabolic profiles. snnu.edu.cnacs.org

Table 1: Examples of Deuterated Aromatic Compounds in Metabolic Studies

| Deuterated Compound | Area of Investigation | Key Findings | Reference |

|---|---|---|---|

| Deuterated Phenylalanine | Amino acid metabolism | Elucidated the metabolic block in phenylketonuria by tracking the conversion to tyrosine metabolites. | cabidigitallibrary.org |

| Deuterated Halogenated Anesthetics (e.g., Halothane, Enflurane) | Drug metabolism and toxicology | Demonstrated that deuteration can alter the rate and pathway of metabolism, often leading to decreased formation of toxic metabolites. | nih.gov |

| Deuterated Benzene | Environmental toxicology | Used to study the mechanisms of benzene-induced toxicity and its metabolic pathways in various model systems. | google.com |

Use in Mechanistic Studies of Enzyme-Inhibitor Interactions (e.g., Tyrosine Phosphatases)

Deuterium labeling is a powerful tool for probing the mechanisms of enzyme catalysis and inhibition. A key application in this area is the study of the kinetic isotope effect (KIE), which measures the change in the rate of a reaction when a hydrogen atom involved in a bond-breaking step is replaced with deuterium. bocsci.com A significant KIE provides strong evidence that the cleavage of that specific C-H bond is a rate-limiting step in the enzymatic reaction. nih.gov

This approach has been particularly insightful in the study of protein tyrosine phosphatases (PTPs), a family of enzymes that play crucial roles in cellular signaling. nih.gov Dysregulation of PTPs is implicated in various diseases, making them important therapeutic targets. mdpi.com The non-deuterated compound, 1-Bromo-2,3-dichlorobenzene, is utilized in the synthesis of selective nonpeptidic inhibitors of striatal-enriched protein tyrosine phosphatase, highlighting the relevance of this class of compounds to PTP research. scbt.com

The catalytic mechanism of PTPs involves a conserved cysteine residue in the active site that attacks the phosphate group of a tyrosine residue on a substrate protein. acs.org By synthesizing deuterated substrates or inhibitors, researchers can investigate the intricate details of this interaction. For instance, hydrogen/deuterium exchange mass spectrometry (H/DX-MS) can be used to probe the dynamics of PTPs upon binding to a ligand or substrate. nih.gov This technique provides information on conformational changes and the regions of the enzyme involved in the interaction. nih.gov

Furthermore, computational and experimental studies on PTPs like PTP1B and YopH have used deuterium to understand the role of protein dynamics in catalysis. acs.org These studies have revealed how the motion of flexible loops within the enzyme is coupled to the chemical steps of the reaction and how this can differ between various PTPs. acs.org Such detailed mechanistic understanding is invaluable for the rational design of more potent and selective PTP inhibitors.

Table 2: Application of Deuterium Labeling in Enzyme-Inhibitor Studies

| Enzyme Class | Deuterated Compound Application | Mechanistic Insight Gained | Reference |

|---|---|---|---|

| Protein Tyrosine Phosphatases (PTPs) | Inhibitors derived from compounds like 1-Bromo-2,3-dichlorobenzene; H/DX-MS studies. | Understanding of inhibitor binding modes, enzyme dynamics, and the role of specific residues in catalysis. | scbt.comnih.gov |

| Cytochrome P450 (P450s) | Deuterated substrates for KIE studies. | Identification of C-H bond cleavage as a rate-limiting step in many P450-catalyzed oxidation reactions. | nih.gov |

Elucidation of Biosynthetic Routes Using Isotopic Tracers

Isotopic tracers, including deuterium-labeled compounds, are fundamental to unraveling the complex biosynthetic pathways of natural products. nih.gov By feeding a living organism or a cell-free enzymatic system with a labeled precursor, researchers can trace the incorporation of the isotope into the final product. This allows for the identification of the building blocks and the sequence of reactions that lead to the synthesis of a complex molecule. slideshare.net

The use of stable isotopes like deuterium (²H), alongside ¹³C, ¹⁵N, and ¹⁸O, has revolutionized the study of biosynthesis. researchgate.net The incorporation patterns of these isotopes can be analyzed by NMR spectroscopy and mass spectrometry to deduce the biosynthetic origin of different parts of a molecule. researchgate.netnih.gov

In the context of aromatic compounds, many are synthesized via the shikimate pathway, which produces the aromatic amino acids phenylalanine, tyrosine, and tryptophan. frontiersin.org By using deuterated precursors that enter this pathway, it is possible to follow their transformation into a wide array of secondary metabolites, including flavonoids, alkaloids, and polyketides. nih.gov This approach not only confirms the involvement of a particular precursor but can also reveal unexpected rearrangements and enzymatic steps. nih.gov

For example, studies have used position-specific isotope analysis to predict the biosynthetic pathway of natural products. pnas.org By examining the natural abundance distribution of isotopes within a molecule, scientists can form plausible hypotheses about its precursors and the enzymatic reactions involved, which can then be tested with labeled feeding experiments. pnas.org This retro-biosynthetic approach is a powerful strategy for navigating the vast and intricate landscape of natural product biosynthesis.

Table 3: Use of Isotopic Tracers in Biosynthesis

| Class of Compound | Isotopic Tracer Method | Information Obtained | Reference |

|---|---|---|---|

| Aromatic Compounds (via Shikimate Pathway) | Feeding with deuterated or ¹³C-labeled precursors (e.g., phenylalanine). | Identification of precursors and key intermediates in the biosynthesis of flavonoids, alkaloids, etc. | nih.govfrontiersin.org |

| Polyketides and Terpenoids | Use of doubly ¹³C-labeled and deuterium-labeled precursors. | Elucidation of carbon skeleton assembly, cyclization reactions, and stereochemical details of the pathway. | researchgate.net |

| Various Natural Products | Position-specific isotope analysis (PSIA) at natural abundance. | Prediction of plausible biosynthetic pathways by analyzing the non-statistical distribution of isotopes. | pnas.org |

Future Directions and Emerging Research Perspectives for 1-bromo-2,3-dichlorobenzene-d3

Development of More Efficient and Greener Deuteration Synthesis Protocols

The synthesis of deuterated compounds, including 1-Bromo-2,3-dichlorobenzene-d3, has traditionally relied on methods that can be resource-intensive. tn-sanso.co.jp Current research is actively pursuing more sustainable and efficient synthetic routes.

Recent advancements in deuteration methodologies have focused on hydrogen isotope exchange (HIE) reactions, which offer a direct and often more efficient pathway to introduce deuterium. researchgate.netchemrxiv.org These methods aim to reduce the reliance on harsh reaction conditions and expensive deuterating agents. xmu.edu.cnsciopen.com

Key areas of development include:

Catalyst Innovation: The exploration of novel catalysts is a primary focus. This includes the development of metal-free catalysts, such as tris(pentafluorophenyl)borane, which can catalyze the deuteration of aromatic compounds under mild conditions using deuterium oxide (D₂O) as the deuterium source. tcichemicals.com Additionally, atomically dispersed metal–nonmetal pair-site catalysts, like Fe–P, are showing promise for highly efficient and regioselective deuteration of arenes with low catalyst loading. bohrium.com

Electrochemical Methods: Organic electrochemistry is emerging as a green and powerful tool for deuteration. xmu.edu.cnsciopen.com Electrochemical dehalogenative deuteration, for instance, uses an electric current to drive the reaction, often with D₂O as the deuterium source, thereby avoiding the need for traditional transition-metal catalysts and toxic reagents. xmu.edu.cnsciopen.com This technique can be applied to a wide range of halogenated aromatic compounds. xmu.edu.cn

Flow Chemistry: The transition from batch to flow synthesis represents a significant step towards greener and more efficient production of deuterated compounds. tn-sanso.co.jp Flow reactors, particularly when coupled with microwave technology, can enhance reaction efficiency and throughput, leading to reduced energy consumption and waste generation. tn-sanso.co.jp

Mild Deuteration Conditions: Researchers are developing methods that operate under ambient or near-ambient conditions. chemrxiv.orgnih.gov One such approach involves using hexafluorophosphate (PF₆⁻) in deuterated 1,1,1,3,3,3-hexafluoroisopropanol (HFIP-d1) and D₂O to achieve hydrogen isotope exchange in aromatic compounds. chemrxiv.orgnih.gov

These advancements are paving the way for more cost-effective and environmentally friendly production of this compound and other deuterated molecules.

Integration of Hybrid Experimental-Computational Research Frameworks

The synergy between experimental work and computational modeling is becoming increasingly crucial for advancing our understanding of deuterated compounds like this compound. nih.gov This integrated approach allows for a deeper mechanistic understanding and can accelerate the design of new materials and processes. routledge.com

Hybrid frameworks are being applied in several ways:

Mechanistic Elucidation: Detailed computational analysis, often using Density Functional Theory (DFT), can be used to study reaction mechanisms. acs.orgresearchgate.net For instance, computational studies can model transition states and reaction pathways, providing insights that are difficult to obtain through experiments alone. researchgate.netacs.org This is particularly valuable for understanding the subtleties of hydrogen isotope exchange and other deuteration reactions. acs.org

Predictive Modeling: Computational chemistry can predict the properties of molecules, including the effects of deuteration. semanticscholar.org Molecular dynamics simulations, for example, can reveal how isotopic substitution affects molecular structure, dynamics, and intermolecular interactions. nih.govsemanticscholar.org This predictive power can guide experimental efforts by identifying promising candidates for specific applications.

Spectroscopic Analysis: Computational methods are used to interpret complex spectroscopic data. chemrxiv.orgnih.gov By simulating spectra, researchers can confirm the structure of newly synthesized deuterated compounds and gain a more detailed picture of their electronic and vibrational properties.

The continuous development of more powerful computational tools and their closer integration with experimental workflows will undoubtedly lead to new discoveries and a more profound understanding of the role of deuteration in chemistry and materials science. focolab.org

Expanding Research Horizons in Specialized Materials Science Applications

The unique properties conferred by deuterium substitution are opening up new avenues for the application of compounds like this compound in advanced materials. acs.orgresearchgate.net The kinetic isotope effect, where C-D bonds are stronger and break more slowly than C-H bonds, can lead to enhanced material stability and performance. acs.org

Emerging areas of application include:

Organic Light-Emitting Diodes (OLEDs): Deuteration has been shown to improve the efficiency and durability of OLEDs. acs.orgtn-sanso.co.jp By replacing hydrogen with deuterium in the organic materials used in these devices, non-radiative decay pathways can be suppressed, leading to longer operational lifetimes and higher luminescence.

Advanced Polymers: Deuterated polymers exhibit altered physical and chemical properties compared to their non-deuterated counterparts. resolvemass.ca These materials are valuable in a range of applications, from standards for mass spectrometry to components in drug delivery systems and sustainable materials research. resolvemass.ca The custom synthesis of deuterated polymers allows for the fine-tuning of material properties for specific needs. resolvemass.ca

Ferroelectric and Optical Materials: Isotopic substitution can significantly impact the properties of solid-state materials. rsc.org For example, the deuteration of hydrogen-bonded ferroelectrics can substantially increase their Curie temperature. rsc.org Furthermore, the lower vibrational modes associated with deuterium can reduce non-radiative transitions, enhancing the optical properties of materials. rsc.org

As the demand for high-performance materials continues to grow, the strategic use of deuterated building blocks like this compound is expected to play an increasingly important role in the development of next-generation technologies.

Q & A

Advanced Research Question

- Isotope Ratio MS (IRMS) : Quantifies D/H ratios with precision <0.1%. Calibrate using certified reference materials (e.g., NIST SRM 1947) .

- ²H NMR : Detects residual protons at δ 6.8–7.2 ppm (aromatic). Signal integration confirms ≥98% deuteration .

- Raman Spectroscopy : Monitors C-D stretching vibrations (2100–2300 cm⁻¹) and distinguishes isotopic isomers via peak splitting .

How does deuteration impact the photophysical properties of this compound in spectroscopic studies?

Advanced Research Question

- UV-Vis Spectroscopy : Deuteration redshifts absorption maxima (λmax) by 2–5 nm due to reduced vibrational energy levels .

- Fluorescence Quenching : Heavy atom effect from Br and Cl enhances intersystem crossing (ISC), reducing fluorescence quantum yield (ΦF) by 30–40% compared to non-deuterated analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。